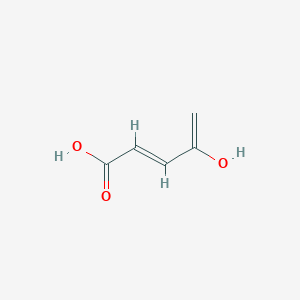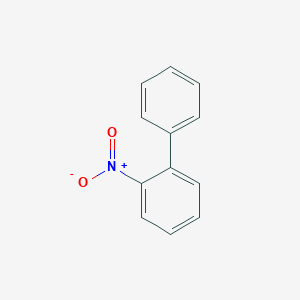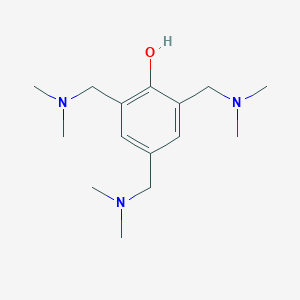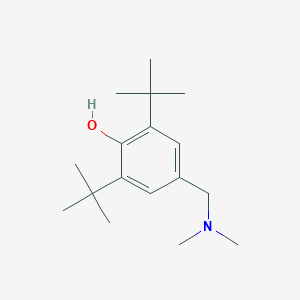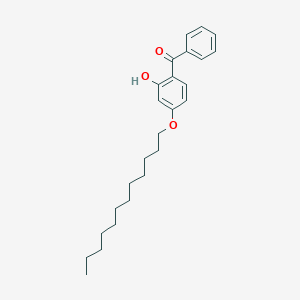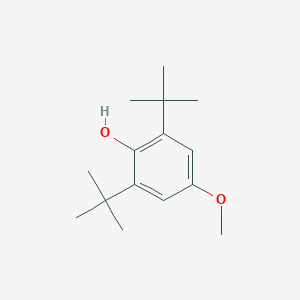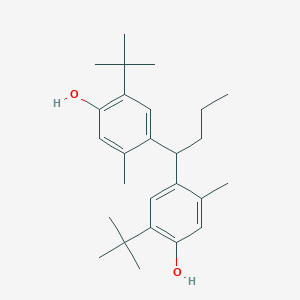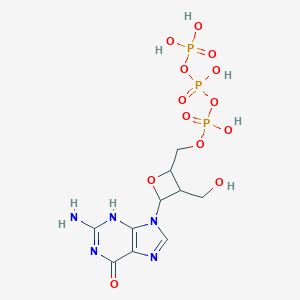
Oxetanocin guanosine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxetanocin guanosine triphosphate (OGTP) is a synthetic nucleotide analogue that has gained significant attention in recent years due to its potential applications in scientific research. OGTP is a modified form of guanosine triphosphate (GTP), which is a crucial molecule involved in various cellular processes such as protein synthesis, signal transduction, and energy metabolism. The modification of GTP with an oxetane ring in OGTP has resulted in altered biochemical and physiological effects, making it a promising tool for studying cellular processes.
Mécanisme D'action
Oxetanocin guanosine triphosphate exerts its effects by binding to GTP-binding proteins and mimicking the effects of GTP. However, due to the presence of the oxetane ring, Oxetanocin guanosine triphosphate has altered biochemical and physiological effects compared to GTP. It has been shown to stabilize the active conformation of GTP-binding proteins and enhance their activity. Additionally, Oxetanocin guanosine triphosphate can also act as an inhibitor of GTP-binding proteins, depending on the specific protein and its binding site.
Effets Biochimiques Et Physiologiques
Oxetanocin guanosine triphosphate has been shown to have a range of biochemical and physiological effects, including the modulation of protein synthesis, signal transduction, and energy metabolism. It has been shown to enhance the activity of GTP-binding proteins involved in these processes, leading to altered cellular responses. Additionally, Oxetanocin guanosine triphosphate has also been shown to have effects on ion channels and neurotransmitter release, indicating potential applications in neuroscience research.
Avantages Et Limitations Des Expériences En Laboratoire
Oxetanocin guanosine triphosphate has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility in studying various cellular processes. However, there are also limitations to its use, including its cost and the need for specialized expertise in its synthesis and handling. Additionally, the altered biochemical and physiological effects of Oxetanocin guanosine triphosphate compared to GTP may limit its generalizability to other cellular processes.
Orientations Futures
There are several future directions for the use of Oxetanocin guanosine triphosphate in scientific research. One potential area of application is in the study of GTP-binding proteins involved in cancer progression, where Oxetanocin guanosine triphosphate could be used to identify novel therapeutic targets. Additionally, the use of Oxetanocin guanosine triphosphate in neuroscience research could lead to a better understanding of the mechanisms underlying neurological disorders such as epilepsy and Parkinson's disease. Finally, the development of new synthetic methods for Oxetanocin guanosine triphosphate could lead to more efficient and cost-effective production, making it more accessible for widespread use in scientific research.
Méthodes De Synthèse
The synthesis of Oxetanocin guanosine triphosphate involves the modification of GTP with an oxetane ring at the 4'-position of the ribose sugar. This modification is achieved through a multistep synthetic process, which involves the protection of the 3'-hydroxyl group of GTP, followed by the formation of the oxetane ring using a suitable reagent. The resulting product is then deprotected to obtain Oxetanocin guanosine triphosphate in high yield and purity.
Applications De Recherche Scientifique
Oxetanocin guanosine triphosphate has found widespread applications in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a tool to study the structure and function of GTP-binding proteins, which play a crucial role in various cellular processes. Oxetanocin guanosine triphosphate can be used to probe the binding sites and conformational changes of these proteins, providing valuable insights into their mechanism of action.
Propriétés
Numéro CAS |
133386-21-7 |
|---|---|
Nom du produit |
Oxetanocin guanosine triphosphate |
Formule moléculaire |
C10H16N5O13P3 |
Poids moléculaire |
507.18 g/mol |
Nom IUPAC |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-10-13-7-6(8(17)14-10)12-3-15(7)9-4(1-16)5(26-9)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,9,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Clé InChI |
ZTQGKUZQXQHVIV-UHFFFAOYSA-N |
SMILES isomérique |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)NC(=NC2=O)N |
Synonymes |
oxetanocin guanosine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
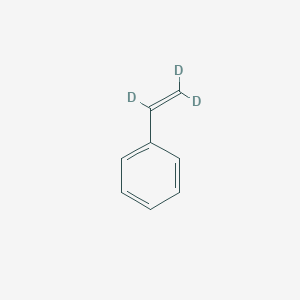
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)
